molecular formula C19H16N4O3S2 B2991256 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 451468-46-5

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2991256
CAS No.: 451468-46-5
M. Wt: 412.48
InChI Key: YTNLILHGUMGMHL-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.

Mode of Action

It’s known that similar compounds inhibit their targets by binding to the active site, preventing the receptor from interacting with its natural ligand .

Biochemical Pathways

The compound likely affects the angiogenesis and cell proliferation pathways due to its potential inhibition of VEGFR-2 and PDGF-β . This can lead to downstream effects such as reduced angiogenesis and cell proliferation, which are critical in processes like tumor growth.

Pharmacokinetics

The compound’s molecular weight is437.483 Da , which is within the acceptable range for good bioavailability. The compound also has a polar surface area of 125 Ų , which suggests it may have good permeability across biological membranes.

Result of Action

Similar compounds have been shown to reduce collagen deposition in a liver fibrosis model , suggesting potential anti-fibrotic activity.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-9-15(22-26-12)21-16(24)11-28-19-20-14-7-8-27-17(14)18(25)23(19)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLILHGUMGMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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